molecular formula C19H25FN2O2 B4691211 [1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

[1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

Cat. No.: B4691211
M. Wt: 332.4 g/mol
InChI Key: ZTFBVKUEFFTCOE-UHFFFAOYSA-N
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Description

[1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name

[1-(2-fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c1-14-5-4-10-22(13-14)18(23)15-8-11-21(12-9-15)19(24)16-6-2-3-7-17(16)20/h2-3,6-7,14-15H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFBVKUEFFTCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The intermediate product is then reacted with 3-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

[1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the development of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. Additionally, the piperidine rings can interact with cellular membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

  • [1-(2-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
  • [1-(2-Bromobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
  • [1-(2-Methylbenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

Comparison:

  • Uniqueness: The presence of the fluorine atom in [1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
  • Reactivity: The fluorine atom can participate in hydrogen bonding and other interactions that are not possible with chlorine, bromine, or methyl groups, leading to different biological and chemical properties.

This compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
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[1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

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